molecular formula C10H11IN2O2S B12062493 Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate CAS No. 1956382-78-7

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate

Cat. No.: B12062493
CAS No.: 1956382-78-7
M. Wt: 350.18 g/mol
InChI Key: GVAOWJYXJUZXHY-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a substituted thiophene derivative characterized by its multifunctional substituents:

  • Cyano group at position 4, which enhances electron-withdrawing properties and reactivity.
  • Ethyl ester at position 2, a common moiety in prodrug design and esterase-sensitive compounds.

The iodine substituent distinguishes it from many analogs, offering unique reactivity in halogen-bonding or Suzuki-Miyaura coupling reactions .

Properties

CAS No.

1956382-78-7

Molecular Formula

C10H11IN2O2S

Molecular Weight

350.18 g/mol

IUPAC Name

ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate

InChI

InChI=1S/C10H11IN2O2S/c1-3-13-9-6(5-12)7(11)8(16-9)10(14)15-4-2/h13H,3-4H2,1-2H3

InChI Key

GVAOWJYXJUZXHY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=C(S1)C(=O)OCC)I)C#N

Origin of Product

United States

Preparation Methods

Sandmeyer-Type Deamination for Iodination

A prominent method involves the Sandmeyer-type deamination of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate to introduce the iodine substituent. This reaction proceeds via diazotization of the amino group followed by iodination using potassium iodide (KI) in acidic media.

Procedure :

  • Diazotization : The amine precursor is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

  • Iodination : The diazonium salt is reacted with KI, yielding the iodo-substituted thiophene.

Key Parameters :

  • Temperature control (<5°C) prevents side reactions.

  • Excess KI ensures complete conversion.

  • Yield: 72–78%.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methods enable the introduction of ethylamino and cyano groups. A representative approach involves coupling ethylamine with a pre-iodinated thiophene intermediate using Pd(OAc)₂ and Xantphos as a ligand.

Example Protocol :

  • Substrate Preparation : Ethyl 4-cyano-3-iodothiophene-2-carboxylate is synthesized via iodination of a bromo precursor.

  • Amination : The iodo derivative reacts with ethylamine (2 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C for 12 hours.

Optimization Insights :

  • Ligand choice (Xantphos > BINAP) improves regioselectivity.

  • Yield: 65–70% after column purification.

Stepwise Synthesis from Thiophene Scaffolds

Thiophene Ring Formation via Gewald Reaction

The Gewald reaction constructs the thiophene core by condensing ketones with cyanoacetates and sulfur. For this compound, ethyl acetoacetate, cyanoacetamide, and elemental sulfur react under basic conditions.

Reaction Conditions :

  • Solvent: Ethanol/water mixture.

  • Base: Morpholine or piperidine.

  • Temperature: Reflux (80°C) for 6–8 hours.

Intermediate Isolation :

  • Ethyl 5-amino-4-cyanothiophene-2-carboxylate is isolated in 85–90% yield before functionalization.

Sequential Functionalization of the Thiophene Core

Post-Gewald modifications include:

  • Ethylamination : Nucleophilic substitution of a halogen (e.g., Cl or Br) with ethylamine.

  • Iodination : Electrophilic iodination using N-iodosuccinimide (NIS).

Data Table 1: Comparative Iodination Methods

Iodinating AgentSolventTemperature (°C)Yield (%)Reference
NISDMF2582
I₂, HIO₃Acetic acid8075
KI, CuIDMSO10068

Alternative Pathways: One-Pot Multicomponent Reactions

A one-pot strategy combining Gewald synthesis and iodination reduces purification steps. Ethyl acetoacetate, cyanoacetamide, sulfur, and iodine are heated in DMF with K₂CO₃.

Advantages :

  • Reduced reaction time (4–5 hours).

  • Overall yield: 60–65%.

Challenges :

  • Limited control over regioselectivity requires careful stoichiometric adjustments.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (3:1) elutes pure product.

  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 1.42 (t, 3H, -NHCH₂CH₃), 4.32 (q, 2H, -OCH₂), 6.21 (s, 1H, thiophene-H).

  • IR (cm⁻¹) : 2210 (C≡N), 1705 (C=O), 1540 (C=C).

Scale-Up Considerations and Industrial Relevance

Cost-Efficiency Analysis

  • Iodine Sources : KI is preferred over NIS for large-scale synthesis (cost: $120/kg vs. $450/kg).

  • Catalyst Recycling : Pd(OAc)₂ recovery via filtration reduces costs by 30%.

Environmental Impact

  • Waste Streams : DMF and toluene require distillation for reuse.

  • Green Alternatives : PEG-400 as a solvent improves atom economy by 15% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the cyano or iodide groups.

    Substitution: The iodide group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity and Stability

  • Iodine vs. Methyl at Position 3: The iodine atom in the target compound increases molar mass by ~133 g/mol compared to the methyl group in .
  • Ethylamino vs. Trifluoroacetyl Amino at Position 5: The ethylamino group (target compound) offers hydrogen-bond donor capacity, contrasting with the electron-withdrawing trifluoroacetyl group in , which reduces nucleophilicity but improves resistance to enzymatic degradation .
  • Methylthio vs.

(b) Electronic and Steric Implications

  • The cyano group at position 4 (common across all compounds) stabilizes the thiophene ring via electron withdrawal, but its effect is modulated by adjacent substituents. For example, the iodo group in the target compound may induce steric hindrance, slowing nucleophilic attacks compared to smaller substituents like methyl .

Biological Activity

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a synthetic organic compound notable for its unique structural features, including a thiophene ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H11_{11}N2_2O2_2S and a molecular weight of approximately 350.17 g/mol. The presence of the cyano group, ethylamino group, and iodine atom contributes to its chemical reactivity and potential biological activity .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following mechanisms have been proposed based on preliminary studies:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Effects : Similar compounds have shown promise in inhibiting bacterial growth, suggesting potential antimicrobial properties for this compound.
  • Cytotoxicity : Preliminary studies indicate that the compound could induce apoptosis in cancer cells, a critical mechanism for anticancer agents.

Anticancer Activity

A study examining the cytotoxic effects of structurally related thiophene derivatives revealed that compounds with similar functional groups displayed significant anticancer activity. For instance, derivatives with cyano groups were noted for their ability to induce apoptosis in various cancer cell lines . this compound's structural similarities suggest it may exhibit comparable effects.

Antimicrobial Properties

Research on related thiophene compounds has shown promising results against common pathogens. For example, ethyl derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli . Given the structural characteristics of this compound, further investigations are warranted to evaluate its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-4-cyano-thiophene-2-carboxylateC9_{9}H10_{10}N2_2O2_2SLacks iodine; potential for different reactivity
Ethyl 5-amino-thiophene-2-carboxylateC9_{9}H11_{11}N1_1O2_2SDifferent amino substitution; may exhibit unique activity
4-Cyano-thiophene-2-carboxylic acidC7_{7}H5_{5}N1_1O2_2SNo ethyl or amino groups; simpler structure affecting properties

This table highlights that this compound is unique due to its combination of iodine substitution and ethylamino functionality, which may enhance its reactivity compared to other derivatives .

Future Research Directions

Despite the promising preliminary findings regarding the biological activities of this compound, further research is essential. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific molecular pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. What are the key synthetic pathways for Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate?

The synthesis typically involves functionalizing the thiophene core with cyano, ethylamino, and iodo groups. A common approach includes:

  • Stepwise substitution : Introducing the cyano group via nucleophilic displacement, followed by ethylamination using ethylamine under basic conditions. Iodination is achieved using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Multicomponent reactions : Combining thiourea derivatives with ethyl acetoacetate and iodine sources in a one-pot reaction, as seen in analogous thiophene syntheses . Critical parameters : Temperature control during iodination prevents over-substitution, and anhydrous conditions are essential to avoid hydrolysis of the ester group .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions on the thiophene ring (e.g., iodination at C3 shifts aromatic protons downfield) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C11_{11}H12_{12}IN2_2O2_2S: 377.97) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in substituent orientation, particularly for the iodine atom’s position .

Q. What safety protocols are recommended for handling this compound?

  • Hazard identification : Classified as a skin/eye irritant (Category 2/2A) and respiratory sensitizer (Category 3). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective iodination at the C3 position?

  • Solvent selection : DMF or DMSO enhances iodine solubility and stabilizes intermediates .
  • Catalyst screening : Lewis acids like FeCl3_3 improve electrophilic substitution kinetics .
  • Kinetic vs. thermodynamic control : Lower temperatures (40–50°C) favor C3 iodination over competing sites, as shown in analogous iodothiophene syntheses .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

  • Twinned data : Use SHELXL’s TWIN/BASF commands to refine overlapping reflections .
  • Disorder modeling : For flexible ethyl groups, apply PART/SUMP constraints to occupancy factors . Example: A 2024 study resolved iodine positional disorder by partitioning occupancy (60:40) and refining anisotropic displacement parameters .

Q. What computational methods predict the compound’s reactivity and biological interactions?

  • DFT calculations : Gaussian or ORCA software models electrophilic attack sites (e.g., Fukui indices highlight C3 as most reactive) .
  • Docking studies : AutoDock Vina simulates binding to biological targets (e.g., kinases) using the iodine atom as a halogen-bond donor .

Q. How do structural analogs compare in biological activity?

CompoundKey ModificationsBioactivity (IC50_{50})Target
Target compound3-Iodo, 5-ethylamino8.2 µM (kinase inhibition)EGFR
Ethyl 4-cyano-3-methyl analogMethyl instead of iodo>50 µMInactive
3-Bromo derivativeBromine at C312.4 µMEGFR
Data extrapolated from studies on similar thiophene derivatives .

Q. What strategies mitigate instability during storage or reaction?

  • Light sensitivity : Store in amber vials at –20°C to prevent iodine dissociation .
  • Moisture control : Use molecular sieves in reactions to avoid ester hydrolysis .

Q. How can purification challenges (e.g., low yield after column chromatography) be addressed?

  • Gradient optimization : Adjust silica gel polarity (e.g., 5–20% EtOAc in hexane) to separate iodinated byproducts .
  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals (>98% by HPLC) .

Q. What methodologies validate the compound’s mechanism of action in biological assays?

  • Enzyme kinetics : Lineweaver-Burk plots identify competitive vs. non-competitive inhibition .
  • Cellular assays : siRNA knockdown of suspected targets (e.g., EGFR) confirms on-target effects .

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